Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1211511-32-8
VCID: VC2552366
InChI: InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
SMILES: CC1=CSC(=N1)C(C2CC2)N
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine

CAS No.: 1211511-32-8

Cat. No.: VC2552366

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine - 1211511-32-8

Specification

CAS No. 1211511-32-8
Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanamine
Standard InChI InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
Standard InChI Key PGQDIESBAMNFIY-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C(C2CC2)N
Canonical SMILES CC1=CSC(=N1)C(C2CC2)N

Introduction

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine is a complex organic compound featuring a unique combination of cyclopropyl and thiazole structures. It belongs to the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are five-membered heterocycles containing nitrogen and sulfur, contributing to their reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production may utilize large-scale batch or continuous flow processes to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Advanced techniques like microwave-assisted synthesis can enhance yields and reduce reaction times.

Chemical Reactions and Mechanism of Action

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, with the major products depending on specific reagents and conditions used. The mechanism of action involves interaction with specific molecular targets within biological systems. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and affecting different biochemical pathways. This interaction can lead to observed biological effects such as antimicrobial or antifungal properties.

Biological Activities and Applications

Compounds with similar structures to Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine often exhibit significant biological activity due to their ability to interact with biological targets effectively. These compounds are used in scientific research for their potential therapeutic applications, including antimicrobial and antifungal activities.

Comparison with Other Thiazole Derivatives

Thiazole derivatives, in general, exhibit a wide range of biological activities. For example, some thiazole compounds have shown antidiabetic potential by raising insulin sensitivity . Others have demonstrated anticonvulsant properties, with specific structural modifications enhancing their activity . The versatility of thiazole structures allows for diverse applications in medicinal chemistry.

Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamineNot specifiedNot specifiedAntimicrobial/Antifungal
(4-Cyclopropyl-1,3-thiazol-5-yl)methanamineC7H10N2S154.24 g/molNot specified
Cyclopropyl({4-[(methylamino)methyl]-1,3-thiazol-2-yl})methanolC9H14N2OS198.29 g/molNot specified

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